(S)-PraMipexole-d5 Dihydrochloride is a deuterated form of pramipexole, a non-ergoline dopamine receptor agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. This compound has gained attention for its potential applications in research, particularly in pharmacokinetics and drug metabolism studies. The molecular formula for (S)-PraMipexole-d5 Dihydrochloride is with a molecular weight of approximately 302.26 g/mol.
(S)-PraMipexole-d5 Dihydrochloride is classified as a pharmaceutical compound within the category of dopamine receptor agonists. Its primary mechanism involves selective binding to dopamine receptors, particularly the D2 and D3 subtypes, which are crucial in regulating motor control and other neurological functions .
The synthesis of (S)-PraMipexole-d5 Dihydrochloride involves the incorporation of deuterium atoms into the pramipexole structure. This can be achieved through various synthetic methodologies, including:
The synthesis typically follows standard organic chemistry protocols, including reaction monitoring via techniques such as nuclear magnetic resonance spectroscopy to confirm the incorporation of deuterium and to assess enantiomeric purity. The final product is purified using crystallization or chromatography methods to ensure high purity levels suitable for research applications .
The molecular structure of (S)-PraMipexole-d5 Dihydrochloride features a bicyclic structure with a central amine group. The presence of deuterium enhances its stability and allows for more accurate tracking in metabolic studies.
(S)-PraMipexole-d5 Dihydrochloride participates in several chemical reactions typical of amines and aromatic compounds:
These reactions are often studied using spectroscopic methods to monitor changes in chemical structure and to quantify reaction rates, which are essential for understanding its pharmacokinetic properties .
(S)-PraMipexole-d5 Dihydrochloride acts primarily as an agonist at dopamine receptors, particularly the D2 and D3 subtypes. Upon administration, it binds to these receptors in the brain, mimicking the effects of dopamine:
Research indicates that (S)-PraMipexole has a Ki value (inhibition constant) around 0.5 nM for D3 receptors, highlighting its potency .
Relevant analyses include infrared spectroscopy and mass spectrometry to confirm structural integrity and purity levels during quality control processes .
(S)-PraMipexole-d5 Dihydrochloride is primarily utilized in scientific research settings:
The compound's unique properties make it valuable for advancing our understanding of dopaminergic signaling and its role in various diseases .
(S)-Pramipexole-d5 dihydrochloride (CAS# 1217601-58-5) is a deuterium-enriched isotopologue of the dopamine receptor agonist pramipexole, featuring five deuterium atoms specifically positioned at the N-propyl moiety (2,2,3,3,3-pentadeuteriopropyl group). The molecular formula is C10H14D5Cl2N3S, with a molecular weight of 289.28 g/mol, reflecting a 5 Da increase compared to the non-deuterated form [1] [5] [9]. The SMILES notation (NC(S1)=NC2=C1CC@@HCC2) explicitly confirms the (S)-configuration at the chiral center and the location of deuterium substitutions [1] [5]. This strategic deuteration at the propyl side chain minimizes potential metabolic cleavage while maintaining the compound's stereochemical and electronic properties, crucial for retaining receptor binding affinity [4] [5].
Table 1: Structural Identifiers of (S)-Pramipexole-d5 Dihydrochloride
Property | Specification |
---|---|
Systematic Name | (6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride |
CAS Registry Number | 1217601-58-5 |
Molecular Formula | C10H14D5Cl2N3S |
Molecular Weight | 289.28 g/mol |
Unlabelled Parent CAS | 104632-25-9 |
Chiral Center Configuration | (S)-enantiomer |
The isotopic labeling serves as an essential tracer tool in pharmacokinetic and metabolic studies, enabling precise quantification of the parent compound and its metabolites in biological matrices using mass spectrometry. The deuterium atoms create a distinct mass shift that differentiates the labeled compound from endogenous molecules and non-deuterated analogs, significantly enhancing analytical specificity in liquid chromatography-mass spectrometry (LC-MS) applications [4] [5].
The deuterated analogue retains the critical (S)-stereochemistry essential for dopaminergic activity, with rigorous chiral separation protocols ensuring enantiomeric purity. Resolution is achieved using polysaccharide-based chiral stationary phases (CSPs), particularly the Chiralpak AD column (250 mm × 4.6 mm, 10 µm), with a mobile phase comprising n-hexane:ethanol:diethylamine (70:30:0.1, v/v/v) [6]. This method achieves baseline separation (resolution factor Rs ≥ 8) between (S)- and (R)-enantiomers, enabling precise quantification of enantiomeric impurities down to 0.05% [6] [9]. The inclusion of diethylamine as a mobile phase additive suppresses silanol interactions and tailing, significantly enhancing chromatographic efficiency [6].
Deuteration does not alter the elution order but may cause minor retention time shifts (<5%) due to isotopic effects on hydrogen bonding interactions with the CSP. Validation studies confirm the method's robustness for quantifying the (R)-enantiomer impurity in deuterated pramipexole, with a limit of detection (LOD) of 300 ng/mL and limit of quantification (LOQ) of 900 ng/mL [6]. Stereochemical integrity is maintained during synthesis and storage, with no detectable racemization under recommended storage conditions (-20°C) over 12 months [9].
Table 3: Chiral Chromatographic Separation Parameters
Chromatographic Parameter | Specification | Performance Metric |
---|---|---|
Column | Chiralpak AD (250 × 4.6 mm, 10 µm) | N/A |
Mobile Phase | n-Hexane:Ethanol:Diethylamine (70:30:0.1) | N/A |
Resolution (Rs) | ≥8.0 | USP resolution |
(R)-Enantiomer LOD | 300 ng/mL | S/N=3:1 |
(R)-Enantiomer LOQ | 900 ng/mL | S/N=10:1 |
Enantiomeric Impurity Limit | ≤0.5% | ICH Q3A guidelines |
The deuterated analogue's stereochemical verification employs complementary techniques including polarimetry ([α]D20 = +82° ± 2° in methanol) and circular dichroism spectroscopy, correlating with the non-deuterated reference standard [9]. These orthogonal methods confirm configuration retention during isotopic synthesis and provide quality control assurances for research applications requiring strict enantiopurity, such as receptor binding studies and isotope dilution assays [5] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7